

# Physical and chemical properties of N2-methylguanine.

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Compound of Interest

Compound Name: 6-Hydroxy-2-methylaminopurine

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## An In-depth Technical Guide to N2-Methylguanine

#### Introduction

N2-methylguanine (m2G) is a modified purine nucleobase, structurally analogous to guanine but with a methyl group substitution on its exocyclic amine (N2 position). This modification can occur in both DNA and RNA and is of significant interest to researchers in toxicology, cancer biology, and drug development.[1][2] The formation of N2-methylguanine in DNA, often resulting from exposure to environmental mutagens or certain chemotherapeutic alkylating agents, can lead to significant biological consequences, including the disruption of DNA replication and transcription.[3][4][5] In RNA, m2G is a naturally occurring modification found in various RNA species, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in modulating RNA structure and function.[6][7][8] This guide provides a comprehensive overview of the core physical and chemical properties of N2-methylguanine, details key experimental protocols for its study, and outlines its biological significance.

## **Chemical and Physical Properties**

The fundamental properties of N2-methylguanine are crucial for understanding its behavior in biological systems and for developing analytical techniques. Quantitative data are summarized in the tables below.

Table 1: General and Physical Properties of N2-Methylguanine



Property	Value	Source
Molecular Formula	C6H7N5O	[2][9][10]
Molecular Weight	165.15 g/mol	[2][9]
CAS Number	10030-78-1	[2][9][10]
Appearance	Solid	[2]
Melting Point	>200 °C (with decomposition)	[11]
Solubility	Insoluble or slightly soluble in Water, Ethanol, and DMSO.	[12][13]
Canonical SMILES	CNC1=NC2=C(C(=O)N1)NC= N2	[2][13]
InChI Key	SGSSKEDGVONRGC- UHFFFAOYSA-N	[2]

Table 2: Chemical and Physicochemical Properties of N2-Methylguanine

Property	Value	Source
pKa (Strongest Acidic)	8.92	[1]
pKa (Strongest Basic)	2.22	[1]
pKa (N1 position)	9.7	[14][15]
pKa (N7 position)	2.2 - 2.3	[14][15]
Hydrogen Bond Acceptor Count	5	[1]
Hydrogen Bond Donor Count	3	[1]
Polar Surface Area	82.17 Ų	[1]

Table 3: Spectroscopic Data for N2-Methylguanine



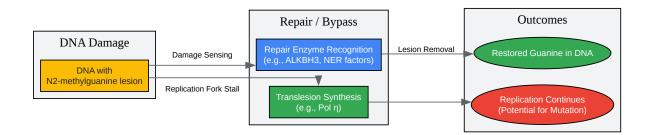
Spectroscopic Method	Key Data Points	Source
<sup>1</sup> H NMR (in D <sub>2</sub> O, 400 MHz)	δ 7.820 (s, 1H, H-8), δ 3.260 (s, 3H, N-CH <sub>3</sub> )	[16]
LC-MS/MS (Precursor Ion)	[M+H]+ m/z 166.0723	[2]

## Biological Significance and Mechanisms Formation and Role as a DNA Adduct

N2-methylguanine in DNA is primarily formed by the covalent binding of methylating agents to the N2 position of guanine.[1] This can be a result of exposure to environmental carcinogens or endogenous metabolic byproducts like formaldehyde.[4][17] The presence of the methyl group in the minor groove of the DNA helix can interfere with the function of DNA polymerases.[3][18] While some polymerases are significantly blocked by this lesion, others, like DNA polymerase  $\eta$ , can bypass it, albeit sometimes with reduced fidelity, potentially leading to  $G \rightarrow A$  transition mutations.[3][4][18]

## **DNA Repair Mechanisms**

Cells have evolved mechanisms to repair DNA adducts like N2-methylguanine. While not a substrate for all repair pathways, evidence suggests that certain enzymes may be involved in its removal. For instance, some studies point to the potential involvement of human AlkB homolog 3 (ALKBH3) in the reversal of N2-alkyl-dG lesions from the nucleotide pool through oxidative dealkylation.[17] The nucleotide excision repair (NER) pathway has also been shown to have a moderate effect on the removal of N2-methylguanine from genomic DNA.[17][19]





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Figure 1. Conceptual overview of N2-methylguanine processing in DNA.

## **Experimental Protocols**

# Protocol 1: Synthesis of N2-Methyl-2'-deoxyguanosine (N2-MedG)

The chemical synthesis of N2-methylated nucleosides is essential for creating standards for analytical studies and for incorporation into oligonucleotides to study their biological effects. A common strategy involves the nucleophilic displacement of a leaving group at the C2 position of a protected deoxyinosine derivative.

Methodology Summary: This protocol is adapted from procedures involving the reaction of a protected 2-fluoro-deoxyinosine derivative with methylamine.[20][21]

- Starting Material: Begin with a suitably protected 2'-deoxyguanosine, which is converted to 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine.
- Reaction: Dissolve 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
- Addition of Amine: Add methylamine (e.g., 33% in ethanol, ~5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, ~2 equivalents).
- Incubation: Stir the reaction mixture at an elevated temperature (e.g., 55°C) for several days, monitoring progress by TLC or LC-MS.
- Deprotection: After the reaction is complete, evaporate the solvent. Reconstitute the residue in a mild acidic solution (e.g., 5% acetic acid) to remove the trimethylsilylethyl protecting group from the O6 position.
- Purification: Neutralize the solution and purify the crude product (N2-MedG) using reversephase High-Performance Liquid Chromatography (HPLC).
- Verification: Confirm the identity and purity of the final product by Electrospray Ionization
   Mass Spectrometry (ESI-MS) and NMR spectroscopy.[20]



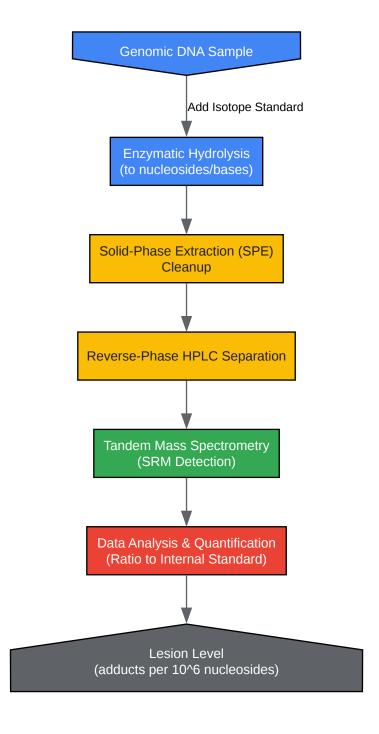
# Protocol 2: Quantification of N2-Methylguanine in DNA by LC-MS/MS

Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying DNA adducts from biological samples.

### Methodology Summary:

- DNA Extraction: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or phenol-chloroform extraction protocol.
- Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [15N5]-N7-methylguanine, though a specific N2-methylguanine standard is ideal) to the DNA sample.
- DNA Hydrolysis: Digest the DNA to its constituent nucleobases or nucleosides. This is typically achieved through enzymatic hydrolysis using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
- Sample Cleanup: Remove proteins and other macromolecules, often by ultrafiltration or solid-phase extraction (SPE), to prepare the sample for LC-MS/MS analysis.[22]
- LC Separation: Inject the hydrolysate onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution (e.g., with water and methanol, both containing a small amount of acid like formic acid) to separate N2-methylguanine from other nucleobases.
- MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).
  - Monitor Transition for N2-methylguanine: m/z 166 → [fragment ion]
  - Monitor Transition for Internal Standard: e.g., m/z 171 → [fragment ion]
- Quantification: Calculate the amount of N2-methylguanine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.[17][22]





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Figure 2. Workflow for LC-MS/MS quantification of N2-methylguanine in DNA.

#### Conclusion

N2-methylguanine is a chemically and biologically significant modified nucleobase. Its physical properties, particularly its poor solubility, present challenges for in vitro studies, while its



chemical characteristics dictate its interactions within the DNA minor groove and its recognition by cellular machinery. As a DNA lesion, it serves as a biomarker for exposure to certain alkylating agents and is a critical subject in the study of DNA damage and repair, mutagenesis, and carcinogenesis. The detailed protocols provided herein offer standardized approaches for the synthesis and quantification of N2-methylguanine, facilitating further research into its roles in health and disease for scientists and drug development professionals.

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